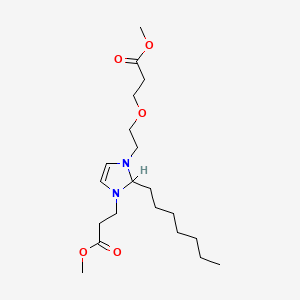
2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexenyl-cis-3-senecioate: is an ester compound known for its distinctive green, leafy aroma. It is a volatile organic compound commonly found in various plants and is often used in the fragrance and flavor industries due to its pleasant scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexenyl-cis-3-senecioate can be synthesized through the esterification of hexenol and senecioic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid, allowing the reaction to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of hexenyl-cis-3-senecioate involves large-scale esterification processes. The raw materials, hexenol and senecioic acid, are mixed in the presence of an acid catalyst. The reaction mixture is then heated under controlled conditions to ensure complete conversion to the ester. The product is purified through distillation or other separation techniques to obtain high-purity hexenyl-cis-3-senecioate.
Analyse Chemischer Reaktionen
Types of Reactions: Hexenyl-cis-3-senecioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Hexenyl-cis-3-senecioate can form hexenal or senecioic acid.
Reduction: The reduction process yields hexenol and senecioic acid.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexenyl-cis-3-senecioate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in plant defense mechanisms and its effects on insect behavior.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Hexenyl-cis-3-senecioate is utilized in the fragrance and flavor industries to impart green, leafy notes to products.
Wirkmechanismus
The mechanism of action of hexenyl-cis-3-senecioate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways. For example, it can act as a signaling molecule in plant defense, triggering responses to herbivory or environmental stress.
Vergleich Mit ähnlichen Verbindungen
Hexenyl acetate: Known for its fruity, green aroma.
Hexenyl butyrate: Has a sweet, fruity scent.
Hexenyl salicylate: Exhibits a floral, green fragrance.
Hexenyl-cis-3-senecioate stands out for its specific green, leafy aroma, making it valuable in applications where this scent profile is desired.
Eigenschaften
CAS-Nummer |
65416-28-6 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
[(Z)-hex-3-enyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5- |
InChI-Schlüssel |
NIWIFUKCMGYZHJ-WAYWQWQTSA-N |
Isomerische SMILES |
CC/C=C\CCOC(=O)C=C(C)C |
Kanonische SMILES |
CCC=CCCOC(=O)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)











plumbane](/img/structure/B13771670.png)
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
